molecular formula C9H9BrF2O B2665853 3-(2,2-Difluoroethoxy)benzyl bromide CAS No. 864054-55-7

3-(2,2-Difluoroethoxy)benzyl bromide

Cat. No.: B2665853
CAS No.: 864054-55-7
M. Wt: 251.071
InChI Key: HWEFIVWMYFGOBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)benzyl bromide typically involves the reaction of 3-hydroxybenzyl bromide with 2,2-difluoroethanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation. The process may be optimized for higher yields and purity, and the product is typically purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Difluoroethoxy)benzyl bromide has several applications in scientific research, including:

    Synthetic Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicinal Chemistry: Explored for its potential use in the development of new therapeutic agents.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)benzyl bromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluoroethoxy)benzyl chloride
  • 3-(2,2-Difluoroethoxy)benzyl iodide
  • 3-(2,2-Difluoroethoxy)benzyl fluoride

Uniqueness

3-(2,2-Difluoroethoxy)benzyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the difluoroethoxy group enhances its chemical stability and influences its biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-(bromomethyl)-3-(2,2-difluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEFIVWMYFGOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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